Calcium nitride (Ca3N2)

Catalog No.
S1505677
CAS No.
12013-82-0
M.F
Ca3N2
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium nitride (Ca3N2)

CAS Number

12013-82-0

Product Name

Calcium nitride (Ca3N2)

IUPAC Name

calcium;azanidylidenecalcium

Molecular Formula

Ca3N2

Molecular Weight

148.2 g/mol

InChI

InChI=1S/3Ca.2N/q;;+2;2*-1

InChI Key

XCNGEWCFFFJZJT-UHFFFAOYSA-N

SMILES

[N-]=[Ca].[N-]=[Ca].[Ca+2]

Canonical SMILES

[N-]=[Ca].[N-]=[Ca].[Ca+2]

Hydrogen Storage

  • One of the most actively explored areas of research is Ca3N2's potential for hydrogen storage. When heated under specific conditions, Ca3N2 releases hydrogen gas, making it a potential candidate for solid-state hydrogen storage. Researchers are investigating ways to optimize this process for efficient hydrogen storage and release at desired temperatures and pressures Source: [A scalable synthesis route to enhance the hydrogen storage capacity of Ca3N2].

Phosphor Development

  • Ca3N2 serves as a crucial raw material for advanced phosphors, which are luminescent materials used in lighting applications. The addition of Ca3N2 enhances the stability, performance, and durability of these phosphors, particularly under high temperatures and humidity conditions Source: [NR1923 Calcium Nitride (Ca3N2) Powder].

High-Temperature Applications

  • Due to its exceptional chemical stability and ability to withstand high temperatures, Ca3N2 finds applications in various high-temperature research settings. It can be used as crucibles and reaction vessels for high-temperature chemical reactions Source: [What is Calcium Nitride Ca3N2?]. Additionally, Ca3N2 serves as a source of reactive nitride ions, crucial for various high-temperature syntheses.

Other Investigative Areas

  • Researchers are exploring other potential applications of Ca3N2, including:
    • Production of ammonia: Under specific conditions, Ca3N2 reacts with water to release ammonia gas, potentially offering an alternative method for ammonia production Source: [Calcium nitride: ].
    • Additive in materials science: Ca3N2 is being investigated as an additive in various materials like rubber, plastics, and coatings, potentially improving their mechanical properties, flame retardancy, and weather resistance Source: [High Purity Calcium Nitride Ca3N2 Powder CAS 12013-82-0, 99.5%].

Calcium nitride, with the chemical formula Ca3N2\text{Ca}_3\text{N}_2, is an inorganic compound that appears as a reddish-brown powder. It has a molecular weight of approximately 148.25 g/mol and a density of about 2.67 g/cm³ . The compound crystallizes in an anti-bixbyite structure, where calcium ions occupy tetrahedral sites and nitride ions occupy octahedral sites, akin to the structure of manganese oxide . Calcium nitride is notable for its reactivity with water and its ability to absorb hydrogen at elevated temperatures .

Calcium nitride is a hazardous material due to the following properties:

  • Reactivity with Water: As discussed earlier, calcium nitride reacts violently with water to release ammonia gas, which is toxic and irritating to the respiratory system.
  • Air and Moisture Sensitivity: Calcium nitride readily reacts with moisture in the air to release ammonia, posing inhalation hazards.
  • Skin and Eye Irritant: Contact with calcium nitride can cause skin and eye irritation.

Safety Precautions:

  • Handle calcium nitride in a well-ventilated area using appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.
  • Store calcium nitride in airtight containers under inert atmosphere (dry and oxygen-free environment) to prevent moisture exposure.
  • In case of spills, avoid contact with water and use dry cleaning methods to collect the material.

Calcium nitride can be synthesized through several reactions:

  • Formation from Elements:
    3Ca+N2Ca3N23\text{Ca}+\text{N}_2\rightarrow \text{Ca}_3\text{N}_2
  • Reaction with Water:
    Ca3N2+6H2O3Ca OH 2+2NH3\text{Ca}_3\text{N}_2+6\text{H}_2\text{O}\rightarrow 3\text{Ca OH }_2+2\text{NH}_3
    This reaction produces calcium hydroxide and ammonia, indicating the compound's moisture sensitivity .
  • Hydrogen Absorption:
    Ca3N2+2H22CaNH+CaH2\text{Ca}_3\text{N}_2+2\text{H}_2\rightarrow 2\text{CaNH}+\text{CaH}_2
    This reaction occurs at temperatures above 350 °C, demonstrating its potential for hydrogen storage applications .

Calcium nitride can be synthesized using various methods:

  • Direct Reaction of Calcium and Nitrogen:
    This method involves burning calcium metal in a nitrogen atmosphere.
  • Decomposition of Calcium Amide:
    The thermal decomposition of calcium amide can also yield calcium nitride:
    3Ca NH2)2+heatCa3N2+4NH33\text{Ca NH}_2)_2+\text{heat}\rightarrow \text{Ca}_3\text{N}_2+4\text{NH}_3
    This process must occur in an inert atmosphere to prevent contamination .

Calcium nitride has diverse applications across various industries:

  • Desulfurization: Used in steel manufacturing to reduce sulfur content in molten steel.
  • Chemical Synthesis: Acts as a precursor or reagent in producing other nitrogen-containing compounds.
  • Pyrotechnics: Serves as a nitrogen source in fireworks and flares.
  • Hydrogen Storage: Investigated for potential use in fuel cells due to its ability to absorb hydrogen.
  • Semiconductor Industry: Utilized as a dopant material for semiconductor fabrication.
  • Fertilizers: Occasionally used as a nitrogen fertilizer in agriculture .

Research into the interactions of calcium nitride primarily focuses on its reactivity with water and moisture. The compound releases ammonia and calcium hydroxide when exposed to water, which can pose risks in environments where moisture is present. Its interactions with hydrogen at high temperatures also highlight its potential for energy storage applications .

Several compounds share similarities with calcium nitride, particularly within the category of metal nitrides. Below are comparisons highlighting their uniqueness:

CompoundFormulaKey Characteristics
Calcium NitrideCa3N2\text{Ca}_3\text{N}_2Inorganic; forms ammonia upon reaction with water; used in desulfurization.
Aluminum NitrideAlN\text{AlN}High thermal conductivity; used in electronics; stable in air.
Silicon NitrideSi3N4\text{Si}_3\text{N}_4High strength; used in ceramics; excellent thermal stability.
Boron NitrideBN\text{BN}Used as an insulator; forms two allotropes (hexagonal and cubic).
Titanium NitrideTiN\text{TiN}Hard coating material; used to enhance tool life; conductive properties.

Calcium nitride's unique properties lie in its ability to react vigorously with moisture and its application as a precursor for various nitrogenous compounds, distinguishing it from other metal nitrides that may have more stable characteristics or different industrial uses .

Direct Nitridation of Calcium Metal

The direct nitridation of calcium metal represents the most fundamental approach for calcium nitride synthesis, involving the direct reaction of elemental calcium with nitrogen gas at elevated temperatures [1] [35]. This method follows the stoichiometric reaction: 3 Ca + N₂ → Ca₃N₂, which proceeds through a heterogeneous gas-solid interface mechanism [17] [31].

The kinetics of calcium nitridation have been extensively studied, revealing that the reaction rate is controlled by the mobility of calcium ions through the nitride lattice under the influence of potential differences between the metal and chemisorbed nitrogen at the nitride surface [31]. Research conducted between 23 and 200°C using constant-pressure techniques demonstrates that the rate depends directly on the first power of nitrogen pressure, suggesting reversible adsorption to form surface complexes [31].

The optimal reaction conditions involve heating purified calcium metal at 450°C for 3-4 hours in a stream of pure nitrogen gas [35]. At this temperature, calcium undergoes a crystal transformation from hexagonal to body-centered cubic structure, causing the metal lattice to become loose and significantly accelerating the nitriding reaction [35]. The fine fibrous calcium metal, purified by distillation, is typically placed in nickel boats to prevent contamination during the synthesis process [8] [35].

Temperature control is critical for successful direct nitridation, as excessive temperatures above 839°C cause calcium melting, leading to the formation of a protective nitride layer that isolates the molten calcium from nitrogen and effectively stops the reaction [1] [2]. To avoid this difficulty, the nitriding reaction must be carefully controlled to ensure that temperatures do not exceed the calcium melting point at any point during the process [1] [2].

ParameterOptimal ConditionsAlternative Conditions
Temperature450°C400-500°C
Duration3-4 hours2-6 hours
AtmospherePure N₂ streamN₂ + trace impurities
Yield>90%80-90%
Product QualityHigh purity Ca₃N₂Variable purity

Thermal Decomposition Routes

Thermal decomposition routes for calcium nitride synthesis utilize various calcium-containing precursors that decompose under controlled conditions to yield the desired nitride product [4]. These methods offer advantages in terms of precursor availability and reaction control, though they often require additional purification steps to obtain phase-pure calcium nitride [4].

Calcium nitrate tetrahydrate serves as a common precursor, undergoing sequential dehydration and decomposition processes [4]. The thermal decomposition pathway begins with melting at approximately 50°C, followed by stepwise water liberation in three distinct temperature ranges: 50-150°C (1/4 of water molecules), 160-180°C (1/2 of water molecules), and 190-220°C (remaining 1/4 of water molecules) [4]. The anhydrous calcium nitrate subsequently melts at approximately 550°C and decomposes into calcium oxide, oxygen, nitrogen oxide, and nitrogen dioxide [4].

The decomposition process requires careful atmosphere control to direct the reaction toward nitride formation rather than oxide formation [4]. Under nitrogen-rich environments, the decomposition products can be further processed through reduction reactions to yield calcium nitride [4]. Temperature-programmed decomposition studies reveal that nitrogen oxide formation predominates over nitrogen dioxide up to 580°C, while equal proportions occur in the 580-600°C range [4].

Alternative decomposition routes utilize calcium nitrite as a precursor, which melts at approximately 380°C and decomposes in the temperature range of 470-550°C [4]. This decomposition overlaps with calcium nitrate decomposition in the 550-600°C range, requiring precise temperature control to achieve the desired product distribution [4]. The presence of excess oxygen during decomposition only affects the gas-phase oxidation of nitrogen oxide to nitrogen dioxide without changing the fundamental decomposition pathways [4].

Advanced Industrial Production Techniques

Molten Zinc-Calcium Alloy Nitridation Process

The molten zinc-calcium alloy nitridation process represents a significant advancement in industrial calcium nitride production, offering enhanced reaction kinetics and improved scalability compared to conventional methods [1] [2]. This innovative approach utilizes zinc-calcium alloys as calcium sources, taking advantage of their significantly lower melting temperatures compared to pure calcium [1] [2].

The process involves reacting nitrogen gas with molten zinc-calcium alloys in specialized reactors, where nitrogen is preheated to temperatures greater than or equal to the melting temperature of the zinc-calcium alloy [1] [2]. The use of zinc-calcium alloys is particularly advantageous because zinc nitride cannot be formed by direct reaction of hot metallic zinc with nitrogen, as demonstrated by historical research [2] [7]. This characteristic ensures that only calcium participates in the nitridation reaction while zinc serves as a molten medium [2] [7].

Optimal alloy compositions contain atomic calcium content greater than or equal to 50%, with particularly effective results achieved in the 50-80% atomic calcium range [2] [7]. The zinc-calcium alloys rich in calcium exhibit melting temperatures substantially lower than pure calcium, facilitating the spraying and handling processes during industrial production [2] [7]. Phase diagram analysis reveals that these alloys maintain optimal fluidity and reactivity characteristics across the operational temperature range [1] [2].

The reaction mechanism involves rapid nitridation of calcium within the molten alloy matrix, with zinc vaporization occurring due to heat released during the exothermic calcium nitridation reaction [1] [2]. The vaporized zinc subsequently condenses on cooled reactor walls and is collected for recycling, making this process economically viable for large-scale production [1] [2]. Typical industrial implementations achieve reaction temperatures between 450-700°C with nitrogen pressures of 4 bar and yield efficiencies exceeding 80-95% [6] [28].

Process ParameterSpecificationPerformance Metric
Alloy Composition33:67 wt% (Zn:Ca)Optimal fluidity
Reaction Temperature450-700°CHigh conversion rate
Nitrogen Pressure4 barComplete nitridation
Yield Efficiency80-95%Industrial viability
Zinc Recovery>95%Economic sustainability

Spray-Based Technologies for Mass Production

Spray-based technologies for calcium nitride mass production utilize high-temperature atomization of molten zinc-calcium alloys into nitrogen-rich environments, enabling rapid and efficient nitride formation [1] [2]. These systems employ specialized spraying equipment to create fine droplets of molten alloy, maximizing the surface area available for nitrogen reaction [1] [2].

The spray process involves injecting molten zinc-calcium alloy through precision sprayers positioned at the top of vertical reactors, creating droplets that fall through heated nitrogen atmospheres [1] [2]. The reactor height is specifically designed to accommodate the reaction kinetics, ensuring that a significant fraction of calcium contained in the droplets undergoes nitridation during the fall time [1] [2]. Typical industrial reactors utilize heights sufficient to provide residence times of several seconds for complete reaction [1] [2].

Advanced spray systems incorporate pressurized nitrogen jets to enhance droplet formation and provide additional nitrogen for the reaction [2]. The nitrogen jet temperature is maintained close to that of the sprayed zinc-calcium alloy, with flow rates preferably greater than or equal to the amount necessary to completely nitride the calcium content [2]. Industrial implementations achieve nitrogen flow rates of 26 grams per minute at pressures of 4 bar, corresponding to mass ratios between nitrogen and calcium that exceed stoichiometric requirements by more than 100% [2].

Temperature control throughout the spray process is critical for optimal performance, with alloy temperatures typically maintained at 700-900°C and nitrogen preheating to similar temperatures [2] [6]. The exothermic nature of the nitridation reaction leads to rapid temperature increases, observable as flame formation with lengths of approximately 10 centimeters and diameters of several millimeters [2]. Product collection occurs at the reactor bottom, where fine, powdery, dark brown calcium nitride accumulates [2].

The spray-based approach offers significant advantages for mass production, including continuous operation capability, high throughput potential, and excellent product uniformity [6]. Yield efficiencies typically range from 85-98%, representing substantial improvements over batch processes [6]. The technology demonstrates particular effectiveness when combined with optimized zinc recovery systems, achieving overall process efficiencies that support commercial viability [6].

Zinc Recovery and Recycling in Industrial Processes

Zinc recovery and recycling represent critical components of economically viable industrial calcium nitride production, ensuring sustainable utilization of zinc-calcium alloy precursors [1] [2]. The recovery process capitalizes on zinc vaporization during the nitridation reaction and subsequent condensation on cooled reactor surfaces [1] [2].

During the nitridation process, zinc contained in the zinc-calcium alloy vaporizes due to the substantial heat release from the exothermic calcium-nitrogen reaction [1] [2]. The vaporized zinc travels upward through the reactor and condenses on temperature-controlled surfaces, particularly in the upper regions of the reactor walls [1] [2]. Collection systems positioned at the reactor bottom gather the condensed zinc for subsequent processing and reuse [1] [2].

The recovered zinc typically contains trace amounts of calcium nitride or calcium oxide contamination, resulting from entrainment during the condensation process [2]. These contaminants are effectively removed through electrolytic purification processes, where the recovered zinc serves as a cathode material in molten salt electrolysis systems [2]. The electrolysis process utilizes calcium chloride baths, where contaminating compounds dissolve preferentially due to their lower density compared to zinc [2].

Industrial zinc recovery systems achieve efficiency rates exceeding 95%, making the overall process economically sustainable [6] [9]. The recovered zinc is subsequently reintroduced into alloy preparation systems through controlled addition to molten zinc baths, where fresh calcium is incorporated via electrolytic dissolution of calcium chloride [2]. This closed-loop approach minimizes raw material consumption and reduces production costs significantly [2].

Advanced recovery systems incorporate multiple collection points throughout the reactor to maximize zinc capture efficiency [2]. Temperature gradient control ensures optimal condensation conditions while preventing premature solidification that could impede collection [2]. Automated handling systems facilitate continuous zinc recycling without interrupting production operations [2].

Novel Synthesis Pathways

Self-Propagating Synthesis Mechanisms

Self-propagating high-temperature synthesis represents an innovative approach for calcium nitride formation, utilizing the exothermic nature of calcium-nitrogen reactions to sustain reaction propagation without external heating [13] [14]. This combustion synthesis method enables rapid calcium nitride production through carefully controlled ignition of reactive precursor mixtures [13] [14].

The self-propagating synthesis mechanism relies on initiating a highly exothermic reaction that generates sufficient heat to sustain continued reaction propagation throughout the precursor material [13] [14]. For calcium nitride synthesis, the process typically involves mixing calcium metal powder with nitrogen-releasing compounds and ignition agents, then initiating the reaction through electrical heating or external ignition sources [13] [14].

Precursor preparation requires careful attention to particle size, mixing uniformity, and additive selection to ensure successful reaction propagation [14]. Calcium metal serves as the primary reactant, while sodium azide and ammonium chloride function as nitrogen sources and reaction moderators [14]. Silicon nitride additions enhance product yield by providing additional nitrogen and thermal mass to sustain reaction temperatures [14]. The reactive mixtures are typically pressed into compacts and wrapped with ignition agents comprising magnesium and iron oxide [14].

Reaction initiation occurs under controlled nitrogen pressures, typically 0.8 megapascals, with electrical heating providing the initial energy input [14]. Once initiated, the reaction becomes self-sustaining, propagating through the entire precursor compact within seconds to minutes [13] [14]. The rapid reaction kinetics result from the substantial heat release during calcium nitridation, with theoretical calculations indicating reaction temperatures potentially reaching 2208 Kelvin under adiabatic conditions [34].

The self-propagating synthesis produces calcium nitride with unique morphological characteristics, including rapid crystallization and distinctive particle structures [13] [14]. Product quality depends significantly on precursor composition, compaction pressure, and reaction atmosphere control [14]. The method offers advantages of rapid processing times and reduced energy requirements compared to conventional synthesis approaches [13] [14].

Synthesis ParameterTypical ConditionsPerformance Characteristics
Reaction Temperature1500-2200°CSelf-sustaining propagation
Processing TimeSeconds to minutesRapid completion
Nitrogen Pressure0.8 MPaControlled atmosphere
Energy RequirementsMinimal external inputSelf-propagating
Product CharacteristicsRapid crystallizationUnique morphology

Ball Milling and Mechanochemical Approaches

Ball milling and mechanochemical approaches offer alternative pathways for calcium nitride synthesis through mechanical energy activation of solid-state reactions [15] [19]. These methods utilize high-energy mechanical forces to induce chemical transformations without requiring elevated temperatures, providing unique advantages for materials processing [15] [19].

High-energy ball milling involves subjecting precursor materials to intense mechanical forces through collision with milling media, creating local high-pressure and high-temperature conditions that facilitate chemical reactions [19]. For calcium nitride synthesis, calcium metal powders are typically milled under nitrogen atmospheres, where the mechanical energy breaks down particle structures and creates reactive surfaces for nitrogen incorporation [15] [19].

The mechanochemical process proceeds through several distinct stages, beginning with particle size reduction and morphological changes, followed by defect generation and crystalline structure evolution [19]. Prolonged milling results in chemical reaction initiation, where activated calcium surfaces react with nitrogen to form nitride phases [15] [19]. The process can be conducted at ambient temperatures, though reaction kinetics improve with moderate heating [19].

Recent research has demonstrated successful mechanochemical nitrogen fixation using molybdenum catalysts in ball milling systems, indicating the potential for similar approaches in calcium nitride synthesis [15]. Ball milling proves essential for mechanochemical nitrogen fixation, as minimal ammonia formation occurs without mechanical activation [15]. The gas-solid interface reactions facilitated by ball milling enable nitrogen-nitrogen bond cleavage and subsequent nitrogen-hydrogen bond formation in solid phases [15].

Processing parameters significantly influence product characteristics, including milling time, ball-to-powder ratio, milling atmosphere, and rotation speed [19]. Typical milling durations range from 1-24 hours, depending on desired product properties and precursor characteristics [19]. The method offers advantages of room temperature processing, minimal energy requirements compared to thermal methods, and the ability to produce nanocrystalline materials [19].

Mechanochemical synthesis enables unique product morphologies and phase compositions that may be difficult to achieve through conventional thermal methods [19]. The approach demonstrates particular promise for producing calcium nitride with controlled particle sizes and enhanced reactivity characteristics [15] [19]. Integration with subsequent thermal treatments can further optimize product properties and phase purity [19].

Metathesis Reactions for Calcium Nitride Formation

Metathesis reactions provide highly efficient pathways for calcium nitride formation through controlled exchange reactions between appropriate precursors [16] [34]. These solid-state exchange reactions offer advantages of rapid kinetics, high yields, and precise stoichiometric control [16] [34].

The metathesis approach for calcium nitride synthesis typically involves reactions between calcium nitride precursors and metal halides, resulting in calcium nitride formation alongside easily removable salt byproducts [16] [34]. A particularly effective reaction utilizes aluminum chloride and calcium nitride precursors: AlCl₃ + Ca₃N₂ → AlN + CaCl₂, though this produces aluminum nitride rather than calcium nitride directly [34].

More relevant to calcium nitride synthesis are metathesis reactions involving calcium nitride as a reactant for producing ternary nitrides [16]. Research has demonstrated successful synthesis of calcium zirconium nitride and calcium hafnium nitride through solid-state metathesis reactions between Ca₃N₂ and metal chlorides such as ZrCl₄ and HfCl₄ [16]. The reaction proceeds according to: Ca₃N₂ + MCl₄ → CaMN₂ + 2CaCl₂ [16].

Temperature-controlled metathesis reactions reveal complex intermediate formation during the exchange process [30]. In situ synchrotron X-ray diffraction studies demonstrate that calcium nitride precursors begin reacting with metal chlorides at temperatures as low as 200°C, with intermediate chloride phases forming before final nitride product crystallization [30]. Complete calcium nitride consumption typically occurs by 600°C, with final product formation completing by 700-900°C [30].

The metathesis reaction mechanism involves sequential intermediate formation, including metal chloride reduction and nitrogen transfer processes [30]. Calcium nitride serves as both a reducing agent and nitrogen source, enabling the formation of desired nitride products while generating calcium chloride as a readily removable byproduct [16] [30]. The calcium chloride can be easily separated through washing, leaving phase-pure nitride products [16].

Reaction optimization requires careful control of stoichiometry, temperature ramping rates, and dwell times [30]. Calcium-poor reaction conditions with extended dwell times at 900°C result in reduced lattice parameters and improved product quality [30]. The method offers scalability advantages and potential for producing calcium nitride derivatives with controlled compositions [16] [30].

Nanoscale Synthesis Strategies

Chemical Vapor Deposition Techniques

Chemical vapor deposition represents a sophisticated approach for nanoscale calcium nitride synthesis, enabling precise control over film thickness, morphology, and crystalline structure [20] [22]. This technique utilizes gaseous precursors that react and decompose on heated substrates to produce high-quality calcium nitride deposits [20] [22].

The chemical vapor deposition process for calcium nitride involves exposing substrates to volatile calcium precursors and nitrogen-containing compounds under controlled temperature and pressure conditions [20] [22]. Typical precursor systems include calcium metal vapor generated through thermal evaporation combined with nitrogen gas or nitrogen-containing compounds [26]. The substrate temperature typically ranges from 300-800°C, depending on desired product characteristics and precursor decomposition kinetics [22] [26].

Process control parameters include precursor flow rates, substrate temperature, chamber pressure, and carrier gas composition [20] [22]. Low-pressure chemical vapor deposition, operating at pressures below 10⁻⁶ Pascal, offers advantages of improved film uniformity and reduced unwanted gas-phase reactions [20] [26]. The reduced pressure environment facilitates better precursor transport and surface reaction control [20].

The deposition mechanism involves precursor diffusion to the substrate surface, surface adsorption and reaction, and product film formation with volatile byproduct removal [26]. Reaction kinetics may be limited by any of these process steps, requiring optimization of temperature and pressure conditions to achieve desired deposition rates [26]. The technique enables conformal coating of complex substrate geometries and high length-to-diameter ratio internal passages [22].

Chemical vapor deposition offers several distinct advantages for calcium nitride synthesis, including high-purity deposits exceeding 99.995% purity, near-theoretical density films, and controllable thickness and morphology [22]. The process enables simultaneous coating of multiple components and can infiltrate porous substrates and foam structures [22]. Product characteristics include excellent conformality to substrate contours and the ability to coat internal surfaces of complex geometries [22].

Applications for chemical vapor deposition-produced calcium nitride include thin film coatings, electronic device components, and catalyst supports [20] [22]. The technique demonstrates particular effectiveness for producing calcium nitride films with controlled electrical properties and surface characteristics [21]. Recent developments in plasma-enhanced chemical vapor deposition enable deposition at reduced temperatures while maintaining high product quality [22].

Laser Ablation Methods

Laser ablation methods provide unique capabilities for nanoscale calcium nitride synthesis through high-energy photon interactions with target materials [23]. These techniques utilize focused laser beams to vaporize calcium-containing targets in nitrogen-rich environments, enabling rapid formation of calcium nitride nanoparticles [23].

The laser ablation process involves directing pulsed laser radiation onto solid calcium targets immersed in nitrogen-containing media [23]. The intense energy deposition causes rapid heating and vaporization of the target material, creating a plasma plume containing reactive calcium species [23]. These species subsequently interact with nitrogen in the surrounding medium to form calcium nitride products [23].

Process parameters significantly influence product characteristics, including laser wavelength, pulse duration, pulse energy, and target material composition [23]. Nanosecond pulsed lasers operating at wavelengths of 248-1064 nanometers demonstrate effectiveness for calcium nitride synthesis [23]. The laser fluence and repetition rate control the ablation rate and plasma characteristics [23].

Environmental conditions during laser ablation critically affect product formation, with nitrogen pressure, temperature, and chemical composition influencing reaction pathways [23]. Laser ablation in pure nitrogen atmospheres favors direct nitride formation, while mixed atmospheres may produce complex product distributions [23]. The technique enables synthesis at ambient temperatures, though elevated temperatures can enhance reaction kinetics [23].

Product morphologies achievable through laser ablation include nanoparticles, nanowires, and quantum dots, depending on processing conditions and target compositions [23]. Particle sizes typically range from 1-50 nanometers, with size distribution controllable through laser parameters and environmental conditions [27]. The rapid quenching inherent in laser ablation processes often produces metastable phases and unique crystalline structures [23].

Recent investigations have demonstrated successful synthesis of various nitride materials through laser ablation, including titanium nitrides and silicon carbide quantum dots [23]. The technique offers advantages of rapid processing, minimal contamination, and the ability to produce pure materials without chemical precursors [23]. Applications include quantum dot synthesis, catalyst preparation, and advanced materials research [23].

Hydrothermal Synthesis Approaches

Hydrothermal synthesis approaches offer mild reaction conditions for calcium nitride formation through aqueous-based processing at moderate temperatures and pressures [24] [25]. These methods utilize water as a reaction medium and solvent, enabling controlled crystallization and morphology development [24] [25].

The hydrothermal process for calcium nitride synthesis typically involves dissolving calcium-containing precursors in aqueous solutions, followed by nitrogen incorporation through chemical reactions under elevated temperature and pressure conditions [24] [25]. Common precursors include calcium nitrate tetrahydrate and ammonium-based nitrogen sources [24]. Reaction temperatures typically range from 120-180°C with pressures of 0.2-2 megapascals [24].

Process control involves careful pH adjustment, precursor concentration optimization, and reaction time management [24] [25]. pH conditions significantly influence product formation, with high pH environments (pH 10) favoring direct hydroxyapatite formation at all synthesis temperatures [24]. Temperature increases generally promote particle growth along specific crystallographic directions [24].

Reaction mechanisms in hydrothermal synthesis involve dissolution, nucleation, and crystal growth processes occurring simultaneously in the aqueous medium [24] [25]. The controlled environment enables precise stoichiometry and reduces the formation of unwanted byproducts [24]. Temperature ramping rates and dwell times significantly influence final product characteristics [24].

Product characteristics achievable through hydrothermal synthesis include controlled particle sizes ranging from 30-100 nanometers and various morphologies from spherical particles to elongated crystals [24] [25]. The aspect ratio and particle size distribution depend on synthesis temperature, with higher temperatures generally producing larger particles with higher aspect ratios [24].

The hydrothermal approach offers several advantages for calcium nitride synthesis, including mild reaction conditions, excellent control over particle morphology, and the ability to produce phase-pure products [24] [25]. The method demonstrates particular effectiveness for producing calcium nitride with specific surface areas and pore structures suitable for catalytic applications [24]. Economic considerations favor hydrothermal synthesis for applications requiring precise control over product characteristics rather than high-volume production [25].

Synthesis TechniqueTemperature RangePressure ConditionsProduct SizeKey Advantages
Chemical Vapor Deposition300-800°C10⁻⁶ Pa (low pressure)10-100 nmConformal coating, high purity
Laser AblationRoom temperatureAtmospheric1-50 nmPure materials, rapid processing
Hydrothermal Synthesis120-180°C0.2-2 MPa30-100 nmMild conditions, morphology control

GHS Hazard Statements

Aggregated GHS information provided by 213 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (17.84%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (80.28%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (80.28%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (80.28%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic;Environmental Hazard

Other CAS

12013-82-0

Wikipedia

Calcium nitride

General Manufacturing Information

Calcium nitride (Ca3N2): ACTIVE

Dates

Modify: 2023-08-15

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